molecular formula C9H13ClN2O B3049134 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride CAS No. 1951441-98-7

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Cat. No.: B3049134
CAS No.: 1951441-98-7
M. Wt: 200.66
InChI Key: AYHUJCKFNMLFHG-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic compound with the molecular formula C9H13ClN2O. This compound is characterized by its pale-yellow to yellow-brown solid form and is primarily used in various scientific research applications . It is known for its unique structure, which includes a naphthyridine ring system substituted with a methoxy group.

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is serotonin . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.

Mode of Action

This compound acts as a serotonin analog . It selectively inhibits the activity of monoamine oxidase-A (MAO-A) , an enzyme that breaks down serotonin in the brain. By inhibiting MAO-A, the compound increases the concentration of serotonin, enhancing its effects .

Biochemical Pathways

The compound affects the serotonergic pathway . By inhibiting MAO-A, it prevents the breakdown of serotonin, leading to increased serotonin levels. This can affect various downstream effects, such as mood regulation and appetite control.

Pharmacokinetics

The compound’s molecular weight (200.67 g/mol) and its physical form (pale-yellow to yellow-brown solid) suggest that it could be well-absorbed and distributed in the body .

Result of Action

The increased serotonin levels resulting from the action of this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the high-affinity uptake of serotonin in a competitive manner, and increase the potassium-evoked release of serotonin from the retina .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature (2-8°C) suggests that it may be sensitive to heat . Additionally, factors such as pH, presence of other substances, and individual physiological differences can also influence its action.

Preparation Methods

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization can be achieved using triphenylphosphine in acetic acid, yielding the desired product in excellent yields . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-12-9-4-7-2-3-10-5-8(7)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHUJCKFNMLFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CNCCC2=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-98-7
Record name 2,7-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
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Reactant of Route 6
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